Bromodomain-Containing Protein 4 (BRD4) Binding Affinity: 6-Bromo-3-iodo-2-phenyl-chromen-4-one Demonstrates Weak BRD4 BD1 Engagement (Kd = 6.8 µM), Distinguishing It from High-Affinity Chromenone-Based BRD4 Inhibitors
6-Bromo-3-iodo-2-phenyl-chromen-4-one exhibits weak binding affinity for the first bromodomain (BD1) of human BRD4, with a dissociation constant (Kd) of 6.80 µM (6.80E+3 nM) determined by isothermal titration calorimetry (ITC) [1]. This value is approximately 1,000-fold weaker than optimized chromenone-derived BRD4 inhibitors (e.g., compounds with Kd values in the low nanomolar range) [2]. The compound also shows similarly weak affinity for CBP (Kd = 18.1 µM) and p300 (Kd = 22.6 µM) bromodomains [1]. This low-affinity profile contrasts sharply with the potent BRD4 BD2 binding (Kd = 6.60 nM) reported for certain advanced chromenone-based inhibitors [3].
| Evidence Dimension | BRD4 bromodomain 1 (BD1) binding affinity (Kd) |
|---|---|
| Target Compound Data | 6.80 µM (6,800 nM) |
| Comparator Or Baseline | Optimized chromenone-derived BRD4 BD2 inhibitor: Kd = 6.60 nM |
| Quantified Difference | ~1,030-fold weaker affinity; targets different bromodomain (BD1 vs BD2) |
| Conditions | Isothermal titration calorimetry (ITC) using partial length human BRD4 bromodomain 1 |
Why This Matters
This quantitative affinity data establishes 6-bromo-3-iodo-2-phenyl-chromen-4-one as a weakly binding reference compound or negative control for BRD4 BD1 bromodomain assays, not a potent inhibitor — a critical distinction for assay development and hit validation in epigenetic drug discovery.
- [1] BindingDB. BDBM50159140 (CHEMBL3785648). Kd: 6.80E+3 nM for human BRD4 bromodomain 1; Kd: 1.81E+4 nM for human CBP; Kd: 2.26E+4 nM for human p300. Curated by ChEMBL. View Source
- [2] Dittmann A, Werner T, Chung CW, Savitski MM, Fälth Savitski M, Grandi P, Hopf C, Lindon M, Neubauer G, Prinjha RK, Bantscheff M, Drewes G. The commonly used PI3-kinase probe LY294002 is an inhibitor of BET bromodomains. ACS Chem Biol. 2014;9(2):495-502. View Source
- [3] BindingDB. BDBM50455480 (CHEMBL4218735). Kd: 6.60 nM for human BRD4 BD2 by BROMOscan. Liu Z, Chen H, Wan P, et al. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors. View Source
